Methacrylamidopropyltrimethylammonium chloride
Overview
Description
Synthesis Analysis
MAPTAC is synthesized through radical polymerization processes, where methacryloyloxyalkyltrimethylammonium chlorides with different alkyl chain lengths are polymerized using initiators like azobiscyanovaleric acid (ACVA). The synthesis conditions, including initiator type and monomer concentration, significantly influence the polymerization kinetics and the resulting polymer's molecular weight and charge density (Ringsdorf & Thunig, 1977).
Molecular Structure Analysis
The molecular structure of MAPTAC and its polymers has been extensively characterized using techniques like NMR spectroscopy. The incorporation of methacrylate groups into the polymer chains allows for further functionalization and cross-linking reactions, which can be tailored to achieve specific material properties. The stability of these functional groups up to certain temperatures under vacuum conditions has been demonstrated, indicating the robustness of MAPTAC-based materials (Möller, Bein, & Fischer, 1999).
Chemical Reactions and Properties
MAPTAC-based polymers exhibit a wide range of chemical reactivities due to the presence of double bonds in the methacrylate groups. These reactive sites are accessible for various chemical modifications, including bromination, which has been shown to proceed readily and completely. Such reactivity paves the way for the synthesis of inorganic/organic composites at the molecular level, offering new avenues for material innovation (Möller, Bein, & Fischer, 1999).
Physical Properties Analysis
The physical properties of MAPTAC-based polymers, such as glass transition temperature (Tg) and molecular weight, are influenced by the polymerization conditions and the copolymer composition. Ionomers derived from MAPTAC exhibit higher Tg compared to their homopolymer counterparts, attributed to reduced segmental mobility due to ionic interactions within the polymer matrix. The molecular weights of these ionomers are high, indicating efficient polymerization and termination predominantly by disproportionation (Pazhanisamy & Reddy, 2007).
Chemical Properties Analysis
The chemical properties of MAPTAC polymers, such as their ion exchange capacity and interaction with various ions, have been studied in detail. For example, interactions between linear poly[2-(methacryloyloxy)ethyl]trimethylammonium chloride and coordination compounds like potassium hexacyanoferrates have been explored, revealing the formation of complexes with specific stoichiometry depending on the nature of the low molecular ion. These findings underscore the potential of MAPTAC-based polymers in applications ranging from water treatment to sensor technologies (Khutoryanskiy, Kujawa, Nurkeeva, & Rosiak, 2001).
Scientific Research Applications
Selective Carrier for Ferricyanide : MAPTAC in poly(N-isopropylacrylamide-co-MAPTAC) microgels acts as selective carriers for trivalent hexacyanoferrate(III) (ferricyanide), showing potential in electrochemistry and sensor applications (Mergel et al., 2014).
Water-Soluble Quaternary Amine Polymers as Drug Carriers : MAPTAC-based copolymers can bind with anionic drugs to form water-insoluble complexes, demonstrating their potential in controlled drug release applications (Konar & Kim, 1998).
pH-Tunable Fluorescence Response : Quinoline-labeled water-soluble copolymers synthesized with MAPTAC exhibit pH-controlled color changes, useful in designing pH-responsive materials (Thivaios et al., 2016).
Matrix Metalloproteinase Inhibition : Methacryloxylethyl cetyl dimethyl ammonium chloride (DMAE-CB), a related compound, shows efficacy in inhibiting matrix metalloproteinases, suggesting its use in dental adhesives to enhance durability (Liu et al., 2013).
Adjusting Antibacterial Activity and Biocompatibility : Hydroxypropyltrimethyl ammonium chloride chitosan, synthesized with varying substitution levels of quaternary ammonium, demonstrates significant antibacterial activity and biocompatibility (Peng et al., 2010).
Polymerization in Micellar Solution : Polymerization of methyl methacrylate induced by micellar solutions of cationic surfactants, including benzyldimethylphenylammonium chloride and dodecyltrimethylammonium chloride, leads to the production of high molecular weight polymers (Aoki & Nakamae, 1994).
Swelling Behavior of Cationic Copolymers : Copolymers of 2-hydroxyethyl methacrylate with (3-methacryloylamino propyl) trimethylammonium chloride exhibit swelling behaviors sensitive to ionic strength and pH, useful for drug delivery systems (Peppas & Foster, 1994).
Safety And Hazards
Methacrylamidopropyltrimethylammonium chloride is not intended for human or veterinary use and is for research use only. It is advised to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water for at least 15 minutes and seek immediate medical attention .
properties
IUPAC Name |
trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-9(2)10(13)11-7-6-8-12(3,4)5;/h1,6-8H2,2-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNHKBFIBYXPDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCC[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68039-13-4 | |
Record name | Poly(methacrylamidopropyltrimethylammonium) chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68039-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2044682 | |
Record name | N,N,N-Trimethyl-3-[(2-methylacryloyl)amino]propan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [ECHA REACH Registrations] 50% Aqueous solution: Yellowish liquid with almost no odor; [Evonik MSDS] | |
Record name | 1-Propanaminium, N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, chloride (1:1) | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (3-Methacrylamidopropyl)trimethylammonium chloride | |
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Product Name |
Methacrylamidopropyltrimethylammonium chloride | |
CAS RN |
51410-72-1, 68039-13-4 | |
Record name | [3-(Methacryloylamino)propyl]trimethylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51410-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | MAPTAC | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051410721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Polydimethylaminopropyl methacrylamide methylchloride quaternium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068039134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanaminium, N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanaminium, N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, chloride (1:1), homopolymer | |
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Record name | N,N,N-Trimethyl-3-[(2-methylacryloyl)amino]propan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-methacrylamidopropyl)trimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.966 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Propanaminium, N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, chloride (1:1), homopolymer | |
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Record name | METHACRYLAMIDOPROPYLTRIMETHYLAMMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4K1LR90ZN | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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